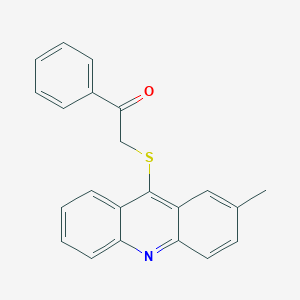

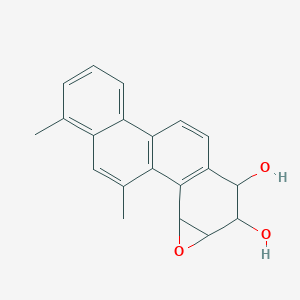

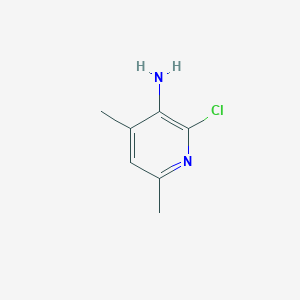

2-Chloro-4,6-dimethylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridine compounds involves various methods, including oxidative amination, nitration, and chlorination. For instance, 4-Chloro-2,3-dimethylpyridine-N-oxide was synthesized from 2,3-dimethylpyridine using sodium tungstate as a catalyst and hydrogen peroxide as an oxidant, followed by nitration with nitric acid and chlorination with acetyl chloride . Although the exact synthesis of 2-Chloro-4,6-dimethylpyridin-3-amine is not described, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of nitrogen in the ring, which can participate in hydrogen bonding and coordinate with metal ions. For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine shows molecules forming inversion dimers via pairs of N—H⋯N hydrogen bonds . This suggests that 2-Chloro-4,6-dimethylpyridin-3-amine could also engage in similar intermolecular interactions.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including interactions with amines and metal complexes. The reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines results in the formation of iminiopyran and pyridinium salts . Additionally, amine-bis(phenolato)chromium(III) chloride complexes show different catalytic activities for CO2/epoxide copolymerization when combined with 4-(N,N-dimethylamino)pyridine . These studies indicate that 2-Chloro-4,6-dimethylpyridin-3-amine could also participate in complex reactions with other chemicals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of electron-donating or withdrawing groups on the pyridine ring can affect its basicity and reactivity. The papers do not provide specific data on the physical properties of 2-Chloro-4,6-dimethylpyridin-3-amine, but the properties of related compounds suggest that it would be a solid at room temperature and could have moderate solubility in organic solvents .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Samadi et al. (2011) introduces a rapid and efficient microwave-assisted method for the amination of 2-chloropyridine derivatives, including 2-Chloro-4,6-dimethylpyridin-3-amine, with amide solvents such as dimethylformamide (DMF) or formamide, without the need for transition-metal catalysts. This process underscores the compound's utility in synthesizing aminopyridine derivatives, which are valuable in various chemical and pharmaceutical applications (Samadi et al., 2011).

Oxidative Amination

Goryunenko et al. (2004) explored the oxidative amination of 3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione, a process potentially analogous to reactions involving 2-Chloro-4,6-dimethylpyridin-3-amine. The study indicates how primary alkylamines and potassium amide in liquid ammonia can lead to aminopyridine derivatives, highlighting the compound's role in synthesizing nitrogen-containing heterocycles (Goryunenko et al., 2004).

Catalysis in Polymer Synthesis

Kim et al. (2018) demonstrated the use of aromatic amine ligands, including aminopyridine derivatives, in catalyzing the synthesis of poly(2,6-dimethyl-1,4-phenylene ether) (PPE) with copper(I) chloride. This application suggests that derivatives of 2-Chloro-4,6-dimethylpyridin-3-amine could serve as effective ligands in catalytic systems for polymer production (Kim et al., 2018).

Synthesis of Heterocyclic Compounds

Yassin (2009) discussed the synthesis of various heterocyclic compounds from 2-chloro-4,6-dimethylpyridine-3-carbonitrile, showcasing the chemical's versatility as a precursor for creating a wide range of biologically active molecules. This research highlights the importance of 2-Chloro-4,6-dimethylpyridin-3-amine in medicinal chemistry and drug design (Yassin, 2009).

properties

IUPAC Name |

2-chloro-4,6-dimethylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPCDUNCJYNCDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1N)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440972 |

Source

|

| Record name | 2-chloro-4,6-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-dimethylpyridin-3-amine | |

CAS RN |

140413-40-7 |

Source

|

| Record name | 2-chloro-4,6-dimethylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-dimethylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.